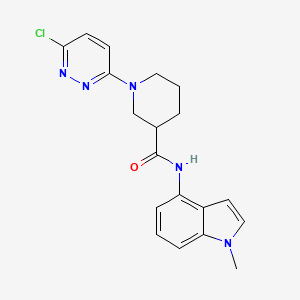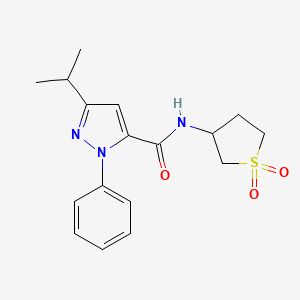
4-(4-hydroxyquinazolin-2-yl)-N-(4-oxo-4H-chromen-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is a complex organic compound that features both chromenone and quinazolinone moieties These structural motifs are known for their biological activities and are often found in pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenone and quinazolinone intermediates separately, followed by their coupling through a suitable linker.
-
Synthesis of Chromenone Intermediate:
- Starting material: 4-hydroxycoumarin
- Reagents: Acetic anhydride, pyridine
- Reaction conditions: Reflux for several hours
-
Synthesis of Quinazolinone Intermediate:
- Starting material: Anthranilic acid
- Reagents: Formamide, acetic acid
- Reaction conditions: Heating under reflux
-
Coupling Reaction:
- Reagents: 1,4-dibromobutane, potassium carbonate
- Reaction conditions: Solvent (e.g., DMF), heating
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, room temperature
Reduction: Sodium borohydride, ethanol, room temperature
Substitution: Sodium hydride, DMF, room temperature
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone moiety may inhibit certain enzymes by binding to their active sites, while the quinazolinone ring may interact with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide
- N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-pyrimidinyl)butanamide
- N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-pyridinyl)butanamide
Comparison:
- Uniqueness: The presence of both chromenone and quinazolinone moieties in N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide makes it unique compared to other similar compounds that may only contain one of these functional groups.
- Biological Activity: The combination of these two moieties may result in enhanced biological activity, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C21H17N3O4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-(4-oxochromen-6-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C21H17N3O4/c25-17-10-11-28-18-9-8-13(12-15(17)18)22-20(26)7-3-6-19-23-16-5-2-1-4-14(16)21(27)24-19/h1-2,4-5,8-12H,3,6-7H2,(H,22,26)(H,23,24,27) |
InChI-Schlüssel |
DMFORVJKQXVVDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC4=C(C=C3)OC=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B14934200.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide](/img/structure/B14934207.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14934210.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methioninate](/img/structure/B14934214.png)

![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934232.png)
![ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14934240.png)
![(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934243.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)
![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
